molecular formula C20H24N2O5 B11421152 ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11421152
M. Wt: 372.4 g/mol
InChI Key: VMDGFHTZPFZUJS-UHFFFAOYSA-N
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Description

ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with various functional groups, including an ethyl ester, a benzodioxole moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated pyrrole intermediate.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate under mild conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbamoyl group can yield amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carbamoyl group can interact with nucleophilic sites on proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of a pyrrole ring with a benzodioxole moiety and a carbamoyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylcarbamoyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-5-22-13(4)17(12(3)18(22)20(24)25-6-2)19(23)21-10-14-7-8-15-16(9-14)27-11-26-15/h7-9H,5-6,10-11H2,1-4H3,(H,21,23)

InChI Key

VMDGFHTZPFZUJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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